molecular formula C18H20N2O4S B4235684 ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate

ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate

Cat. No. B4235684
M. Wt: 360.4 g/mol
InChI Key: UGOZUZMQSFLDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in the early 1970s and has since been widely used in scientific research.

Mechanism of Action

Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate works by irreversibly binding to the active site of cysteine proteases, thereby preventing their activity. It does this by forming a covalent bond with the cysteine residue in the active site. This mechanism of action makes ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate a highly specific inhibitor of cysteine proteases, as it does not affect other classes of proteases.
Biochemical and physiological effects:
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In addition to its role as an inhibitor of cysteine proteases, it has also been shown to inhibit lysosomal function and to induce apoptosis in certain cell types. It has also been shown to have anti-inflammatory effects and to be effective in treating certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate in lab experiments is its specificity for cysteine proteases. This makes it a useful tool for studying the role of cysteine proteases in various biological processes. However, one limitation of using ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate is its irreversibility, which can make it difficult to study the effects of cysteine protease inhibition over time.

Future Directions

There are a number of future directions for research on ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate. One area of interest is the development of more specific inhibitors of individual cysteine proteases. Another area of interest is the development of ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate derivatives with improved pharmacokinetic properties. Finally, there is interest in exploring the potential therapeutic applications of ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate, particularly in the treatment of cancer and other diseases where cysteine proteases play a role.
Conclusion:
In conclusion, ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate is a potent inhibitor of cysteine proteases that has been widely used in scientific research. Its specificity for cysteine proteases makes it a useful tool for studying the role of these enzymes in various biological processes. While it has some limitations, such as its irreversibility, it remains an important tool for researchers in this field. There are also a number of future directions for research on ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate, including the development of more specific inhibitors and the exploration of its potential therapeutic applications.

Scientific Research Applications

Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has been widely used in scientific research as an inhibitor of cysteine proteases. Cysteine proteases are a class of enzymes that play a crucial role in many biological processes, including apoptosis, antigen processing, and protein degradation. ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has been shown to be effective in inhibiting a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain.

properties

IUPAC Name

ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-9-11-16(12-10-15)25(22,23)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZUZMQSFLDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.